molecular formula C22H36B2O4 B3163448 2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester CAS No. 883741-17-1

2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester

Cat. No. B3163448
CAS RN: 883741-17-1
M. Wt: 386.1 g/mol
InChI Key: ITOITFXJYMWNKM-UHFFFAOYSA-N
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Description

Boronic esters are a class of compounds that are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are generally stable and environmentally benign, making them ideal for use in a variety of applications .


Synthesis Analysis

The synthesis of boronic esters often involves the reaction of organometallic reagents with boranes . The specific methods for synthesizing “2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester” are not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of boronic esters is characterized by a boron atom bonded to two carbon atoms and one oxygen atom . The exact structure of “2,5-Bis(hexyl)-1,4-benzenebis(boronic acid) ethylene glycol ester” would depend on the specific arrangement of these atoms.


Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds . They can also participate in other types of reactions, depending on their specific structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic esters can vary widely depending on their specific structure. They are generally stable under a variety of conditions, and their reactivity can be tailored for specific applications .

Mechanism of Action

In Suzuki-Miyaura cross-coupling reactions, boronic esters act as nucleophiles, transferring organic groups from boron to a transition metal catalyst .

Safety and Hazards

The safety and hazards associated with boronic esters depend on their specific structure. Some boronic esters may be combustible, and appropriate safety precautions should be taken when handling and storing these compounds .

properties

IUPAC Name

2-[4-(1,3,2-dioxaborolan-2-yl)-2,5-dihexylphenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36B2O4/c1-3-5-7-9-11-19-17-22(24-27-15-16-28-24)20(12-10-8-6-4-2)18-21(19)23-25-13-14-26-23/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOITFXJYMWNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC(=C(C=C2CCCCCC)B3OCCO3)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674652
Record name 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihexyl-1,4-benzenediboronic acid ethylene glycol ester

CAS RN

883741-17-1
Record name 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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